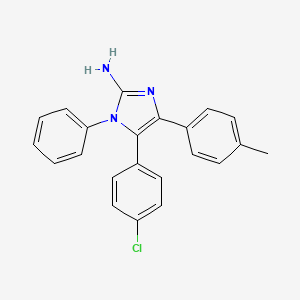

5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine

Description

Properties

CAS No. |

918801-74-8 |

|---|---|

Molecular Formula |

C22H18ClN3 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenylimidazol-2-amine |

InChI |

InChI=1S/C22H18ClN3/c1-15-7-9-16(10-8-15)20-21(17-11-13-18(23)14-12-17)26(22(24)25-20)19-5-3-2-4-6-19/h2-14H,1H3,(H2,24,25) |

InChI Key |

XJWAZOGPNJCMJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C(=N2)N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Reactants :

- Aryl methyl ketone (e.g., 4-chlorophenylacetone).

- Benzylamine derivatives.

- Substituted benzaldehydes.

- Catalyst : Ammonium iodide (1.5 equivalents).

- Solvent : Acetic acid (2 mL).

- Temperature : 80°C.

- Atmosphere : Oxygen-rich environment (O₂ balloon).

Procedure:

- Mix the reactants in acetic acid and heat the reaction mixture at 80°C for 48 hours under an oxygen atmosphere.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture and dilute it with ethyl acetate.

- Wash the crude product sequentially with saturated sodium thiosulfate solution and water.

- Dry the organic layer over anhydrous sodium sulfate and filter.

- Purify the residue via column chromatography using hexane/ethyl acetate mixtures.

Alternative Catalytic Synthesis

Another method involves direct oxidative synthesis using sodium nitrite as an oxidizing agent and potassium iodide as an additive to enhance yields.

Reaction Conditions:

- Reactants :

- Aryl methyl ketone.

- Benzylamine or substituted amines.

- Additives :

- Sodium nitrite (0.4 equivalents).

- Potassium iodide.

- Solvent Variations :

- Acetic acid, dioxane, or dimethylformamide (DMF).

Procedure:

- Dissolve reactants in the chosen solvent with additives.

- Stir at elevated temperatures (80–100°C) for 24–48 hours.

- Extract and purify using similar chromatographic methods.

Yield Optimization:

Studies show that solvents like acetic acid provide higher yields compared to others like DMF or dioxane, which yield trace amounts or moderate results.

Screening Data for Yield Optimization

The following table summarizes experimental conditions and isolated yields:

| Entry | Solvent | Additive(s) | Yield (%) |

|---|---|---|---|

| 1 | Acetic Acid | KI + NaNO₂ | 93 |

| 2 | Dioxane | KI | 45 |

| 3 | DMF | KI | Trace |

| 4 | PhCN | KI | 55 |

Acetic acid consistently provides the highest yield due to its ability to stabilize intermediates during condensation.

Characterization

After synthesis, characterization is performed using techniques such as:

- NMR Spectroscopy :

- Proton NMR to confirm substitution patterns on the imidazole ring.

- Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- Chromatographic Purification :

- Column chromatography with hexane/ethyl acetate mixtures ensures product purity.

Chemical Reactions Analysis

Functionalization Reactions

The compound’s reactive sites (NH₂ at C-2, imidazole ring) enable further derivatization:

2.1 Amine Functionalization

-

Acetylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form amides .

-

Sulfonation : Conversion to sulfonamides using sulfonyl chlorides .

2.2 Imidazole Ring Modification

-

Alkylation : Introduction of alkyl groups at C-2 or C-4 via alkylation agents (e.g., alkyl iodides) .

-

Halogenation : Addition of halogens (e.g., Cl, F) via electrophilic substitution .

2.3 Cross-Reactions

-

Nucleophilic substitution : The sulfanyl group (if present) may undergo substitution with nucleophiles (e.g., amines, alkoxides).

Imidazole Ring Formation

A plausible mechanism involves:

-

Guanidine alkylation : Reaction of guanidine with α-chloroketones under basic conditions .

-

Intramolecular cyclization : Formation of the imidazole ring via condensation of intermediate amines .

Substituent Attachment

-

Chlorophenyl substitution : Likely occurs via palladium-catalyzed coupling of aryl halides .

-

Methylphenyl substitution : May involve Friedel-Crafts alkylation or direct coupling .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acetylation | Acyl chloride | Amide derivative | |

| Sulfonation | Sulfonyl chloride | Sulfonamide derivative | |

| Alkylation | Alkyl iodide, LDA | Alkyl-substituted imidazole |

Research Findings

-

Regioselectivity : Substituents at C-4 and C-5 dictate reactivity patterns, influencing sites of functionalization .

-

Biological activity : While not directly tested for this compound, imidazole derivatives often exhibit enzyme inhibitory or receptor-binding properties .

-

Safety : Handling requires caution due to potential hazardous reactions (e.g., amine acidity, halogen reactivity) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : C16H14ClN3

- Molecular Weight : 299.75 g/mol

- IUPAC Name : 2-amino-5-(4-chlorophenyl)-3-methyl-5-phenylimidazol-4-one

The presence of the imidazole ring, along with the chlorophenyl and methylphenyl substituents, contributes to its biological activity, making it a candidate for various pharmacological studies.

Anticancer Activity

Recent studies have indicated that 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine exhibits promising anticancer properties. Research has shown that compounds with imidazole rings can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of imidazole were effective against breast cancer cells, leading to significant reductions in cell viability at micromolar concentrations .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. In vitro assays revealed that certain imidazole derivatives could significantly lower IDO activity, thus enhancing anti-tumor immunity .

Antimicrobial Properties

The antimicrobial activity of imidazole derivatives is well-documented, with many compounds showing efficacy against bacterial and fungal strains. The chlorophenyl group enhances lipophilicity, which may improve membrane permeability and contribute to antimicrobial effects . Studies have reported that similar compounds can exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

- 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-84-9): Replaces the 4-chlorophenyl group with a bromophenyl moiety.

- 5-(4-Fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (SB 202190) : Incorporates a fluorophenyl group and a dihydroimidazole ring. Fluorine’s electronegativity increases metabolic stability but reduces basicity compared to chlorine .

Methyl and Alkyl Substituents

- N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 4201-26-7) : Features a dihydroimidazole core and a 2-methyl-4-chlorophenyl group. The saturated ring reduces aromaticity, likely decreasing π-π stacking interactions critical for binding to hydrophobic pockets .

- 5-(4-Chlorophenyl)-N-(2,3-dichlorobenzyl)-1-(2-methoxyethyl)-1H-imidazol-2-amine : Adds a 2-methoxyethyl group at position 1 and a dichlorobenzylamine side chain. The methoxyethyl group enhances water solubility, while dichlorobenzyl may improve target selectivity .

Polyaromatic and Heterocyclic Modifications

- 4,5-Diphenyl-1H-imidazol-2-amine (CAS 37980-29-3) : Lacks the methyl and chloro substituents but retains dual phenyl groups. Simpler structure may reduce steric hindrance, favoring interactions with flat binding sites .

- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine : Integrates a benzimidazole core and trifluoromethyl groups. The trifluoromethyl groups enhance metabolic resistance and electron-withdrawing effects, likely boosting potency in enzyme inhibition .

Physicochemical Properties

Biological Activity

5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine, a compound belonging to the imidazole class, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H17ClN4

- Molecular Weight : 348.82 g/mol

- IUPAC Name : this compound

The presence of chlorine and methyl groups on the phenyl rings plays a significant role in modulating its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial properties. In a study evaluating various imidazole derivatives, it was found that compounds with electron-withdrawing groups (like chlorine) displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that this compound may possess significant potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazole derivatives have also been extensively studied. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In vitro studies reported the following IC50 values for COX inhibition:

| Compound | IC50 (µM) |

|---|---|

| 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-amine | 25.3 |

| Celecoxib | 0.04 |

These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in medicinal chemistry. Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines.

In a recent study, the compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.3 |

The observed cytotoxicity suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Research indicates that modifications on the phenyl rings significantly affect biological outcomes:

- Chloro Substitution : Enhances antimicrobial and anticancer activity.

- Methyl Substitution : Contributes to improved selectivity towards cancer cells.

This knowledge can guide future synthesis of more potent analogs .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogous imidazole derivatives are synthesized via condensation of substituted anilines with isocyanides, followed by cyclization using reagents like POCl₃ or ammonium thiocyanate . Key intermediates, such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, are often generated before azide-mediated cyclization. Purity is ensured via column chromatography and spectroscopic validation (NMR, IR).

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : The SHELX suite (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) is widely used to resolve crystal structures. Disorder in aromatic substituents (e.g., chlorophenyl groups) may require specialized refinement protocols .

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry, while IR identifies functional groups like NH₂ and C=N. Mass spectrometry validates molecular weight .

Q. How is the in vitro biological activity of this compound assessed?

Standard assays include:

- WRN helicase inhibition : Measured via fluorescence-based DNA unwinding assays using recombinant WRN protein .

- Cytotoxicity screening : Cancer cell lines (e.g., HeLa, MCF-7) are treated with the compound ± DNA-damaging agents (e.g., cisplatin). Synergy is quantified using Chou-Talalay combination indices .

Q. What protocols ensure compound purity and stability during experiments?

- HPLC/LC-MS : Monitors purity (>95%) and detects degradation products.

- Storage : Lyophilized solids are stored at -20°C in desiccators. DMSO stock solutions are aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

The compound inhibits WRN helicase, impairing DNA repair pathways (e.g., homologous recombination). Sublethal doses (5–10 µM) enhance the efficacy of cisplatin or PARP inhibitors by increasing DNA damage accumulation. Synergy is validated via γH2AX foci quantification and comet assays .

Q. What computational tools analyze the electronic properties of this compound?

Multiwfn calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to predict reactive sites. For example, the NH₂ group exhibits high nucleophilicity (ESP minima), while the chlorophenyl moiety contributes to hydrophobic interactions .

Q. How are crystallographic disorders in the chlorophenyl group resolved?

In SHELXL, disordered atoms are split into multiple positions with refined occupancy factors. Hydrogen bonding networks (e.g., N–H⋯N interactions) and Hirshfeld surface analysis validate the model. Twinning or high-resolution data (d < 1.0 Å) improves refinement accuracy .

Q. What discrepancies arise between computational predictions and experimental data for this compound?

Q. Why is this compound limited to in vitro studies despite promising activity?

Poor pharmacokinetics (e.g., rapid hepatic clearance in murine models) and off-target effects (e.g., hERG channel inhibition) restrict in vivo use. Metabolic stability assays (e.g., microsomal incubation) identify susceptible sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.